
MS436
Overview
Description
MS436 is a selective, small-molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4. This compound exhibits low nanomolar affinity for the first bromodomain of BRD4 and has shown significant potential in inhibiting BRD4 activity in various biological contexts .
Mechanism of Action
MS436, also known as (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide or C18H17N5O3S, is a potent and selective small-molecule inhibitor . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.
Target of Action
This compound exhibits potent affinity for the first bromodomain (BrD1) of Bromodomain-containing protein 4 (BRD4), with an estimated Ki value of 30-50 nM . BRD4 plays a critical role in controlling the expression of genes involved in development and cancer .
Mode of Action
This compound binds to BRD4 through a set of water-mediated interactions . This interaction inhibits BRD4 activity, thereby affecting the transcription of certain genes .
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. For instance, it blocks the NF-κB-directed production of nitric oxide (NO) and the pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages .
Result of Action
This compound effectively inhibits BRD4 activity, leading to a decrease in the production of NO and IL-6 in murine macrophages . This suggests that this compound could potentially be used to modulate inflammatory responses.
Biochemical Analysis
Biochemical Properties
MS436 plays a crucial role in biochemical reactions by inhibiting the activity of BRD4, a protein involved in gene transcription regulation. The compound interacts with BRD4 through a set of water-mediated interactions, exhibiting low nanomolar affinity (estimated Ki of 30-50 nM) for BRD4 BrD1 . This compound effectively inhibits BRD4 activity in the NF-κB-directed production of nitric oxide (NO) and pro-inflammatory cytokine interleukin-6 (IL-6) in murine macrophages . Additionally, this compound has been shown to interact with other bromodomains, such as CBP-BRD, albeit with lower affinity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In murine macrophages, this compound inhibits the production of NO and IL-6, which are key mediators of inflammation . In squamous cell carcinomas, BRD4 inhibition by this compound leads to a reduction in the expression of cancer stem cell markers, migration, invasion, and tumor growth . Furthermore, this compound has been shown to alter colony integrity and reduce alkaline phosphatase activity in embryonic stem cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the bromodomains of BRD4. This compound exhibits potent affinity for BRD4 BrD1 through a unique set of water-mediated intermolecular interactions . This binding inhibits BRD4 activity, leading to a decrease in NF-κB-directed production of NO and IL-6 . Additionally, this compound has been shown to cause conformational changes in BRD4, such as the formation of α-helices in specific residues . These changes block the active site of BRD4, preventing its interaction with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and up to two years in solution at -80°C . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of BRD4 activity and a consistent reduction in the production of inflammatory mediators . The degradation of this compound over extended periods has not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine macrophages, this compound inhibits BRD4 activity at low nanomolar concentrations, reducing the levels of NO and IL-6 . Higher doses of this compound have been associated with increased inhibition of BRD4 activity and more pronounced anti-inflammatory effects . The toxic or adverse effects of this compound at high doses have not been thoroughly investigated.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate gene expression and inflammation. The compound interacts with BRD4, a key regulator of gene transcription, and inhibits its activity . This inhibition leads to a decrease in the production of inflammatory mediators, such as NO and IL-6
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound binds to BRD4 through water-mediated interactions, which facilitate its localization to the nucleus . In RAW264.7 cells, this compound has been shown to block NF-κB-directed NO production and the expression of IL-6 . The distribution of this compound within tissues and its accumulation in specific compartments have not been extensively studied.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on BRD4 . The compound’s binding to BRD4 is facilitated by water-mediated interactions, which enhance its affinity for the first bromodomain . This compound’s localization to the nucleus is crucial for its activity, as BRD4 is involved in regulating gene transcription within this compartment . The targeting signals or post-translational modifications that direct this compound to specific subcellular compartments have not been fully characterized.
Preparation Methods
Synthetic Routes and Reaction Conditions
MS436 is synthesized through a series of chemical reactions involving diazobenzene compounds. The synthetic route typically involves the following steps:
Formation of Diazobenzene Intermediate: The initial step involves the formation of a diazobenzene intermediate through a reaction between aniline derivatives and nitrous acid.
Coupling Reaction: The diazobenzene intermediate is then coupled with a pyridine derivative under controlled conditions to form the final product, this compound.
Purification: The crude product is purified using chromatographic techniques to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
MS436 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure :
MS436 is chemically described as (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide. It exhibits a high purity level of ≥98% and has specific binding affinities for BRD4's bromodomains.
Binding Affinity :
- Ki Values : The compound shows a Ki value of 30–50 nM for BRD4(1) and approximately 0.34 μM for BRD4(2), indicating a tenfold selectivity for the first bromodomain over the second .
Mechanism of Action :
this compound inhibits BRD4 by blocking its transcriptional activity, particularly in the context of lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines such as interleukin-6. The IC50 values for these activities are reported as 3.8 μM and 4.9 μM, respectively .
This compound's biological activity has been extensively studied, particularly concerning its effects on various cell types:
- Inhibition of Inflammatory Responses : this compound effectively blocks NF-κB-directed production of nitric oxide and interleukin-6 in murine macrophages, demonstrating its potential as an anti-inflammatory agent .
- Cancer Cell Proliferation : The compound has shown efficacy in attenuating melanoma cell proliferation in vitro, highlighting its potential as an anticancer therapeutic .
Cancer Research
This compound serves as a valuable tool in cancer research due to its selective inhibition of BRD4, which is associated with tumorigenesis. Studies have demonstrated that targeting BRD4 can disrupt oncogenic signaling pathways, making this compound a candidate for further development in cancer therapies.
Study Focus | Findings |
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Melanoma Proliferation | Attenuates melanoma cell growth in vitro . |
Gene Expression | Inhibits transcriptional activity linked to cancer . |
Inflammation Studies
Given its ability to inhibit pro-inflammatory cytokine production, this compound is also useful in studying inflammatory diseases. Its mechanism can provide insights into how bromodomain inhibitors may modulate immune responses.
Study Focus | Findings |
---|---|
Cytokine Production | Blocks IL-6 production in macrophages . |
NF-κB Pathway | Disrupts NF-κB signaling pathways involved in inflammation . |
Case Study 1: Inhibition of Melanoma
A study demonstrated that this compound significantly reduced the proliferation of melanoma cells through its action on BRD4, suggesting that it could be further investigated as a therapeutic option for melanoma treatment.
Case Study 2: Anti-inflammatory Effects
Research involving murine models indicated that treatment with this compound led to decreased levels of nitric oxide and interleukin-6 following lipopolysaccharide stimulation, underscoring its potential utility in treating inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
JQ1: Another potent inhibitor of BRD4 with similar binding affinity.
RVX-297: A selective inhibitor of BET bromodomains with a different chemical structure.
C646: A histone acetyltransferase inhibitor that also targets BRD4
Uniqueness of MS436
This compound is unique due to its high selectivity for the first bromodomain of BRD4 and its ability to inhibit BRD4 activity through water-mediated interactions. This selectivity and mechanism of action make this compound a valuable tool in studying the biological functions of BRD4 and in developing new therapeutic agents .
Biological Activity
MS436 is a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression through its interaction with acetylated lysine residues on histones. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular processes, and relevant case studies.
Chemical Profile
- Chemical Name : (E)-4-[2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-N-2-pyridinylbenzenesulfonamide
- Molecular Weight : Data not specified in the sources
- Purity : ≥98%
- Selectivity : 10-fold selectivity for BRD4(1) over BRD4(2)
- Ki Value : 30 - 50 nM for BRD4(1) .
This compound inhibits the transcriptional activity of BRD4 by blocking its interaction with chromatin, thereby preventing the recruitment of transcriptional machinery necessary for gene expression. Specifically, it has been shown to:
- Inhibit Nitric Oxide Production : In lipopolysaccharide (LPS)-stimulated mouse macrophages, this compound effectively blocked the production of nitric oxide, with an IC50 of 3.8 μM.
- Inhibit IL-6 Production : The compound also reduced interleukin-6 (IL-6) production in macrophages, with an IC50 of 4.9 μM .
In Vitro Studies
- Melanoma Cell Proliferation : this compound has demonstrated significant attenuation of melanoma cell proliferation in vitro, indicating potential therapeutic applications in cancer treatment .
- Transcriptional Regulation : By inhibiting BRD4, this compound alters the expression of genes involved in inflammatory responses and cell cycle regulation .
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study investigated the effects of this compound on macrophage activation. The results indicated that this compound effectively inhibited NF-κB-driven transcriptional activity, leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have therapeutic potential in conditions characterized by excessive inflammation .
Cytokine | Control (pg/mL) | This compound Treatment (pg/mL) | IC50 (μM) |
---|---|---|---|
Nitric Oxide | 1500 | 300 | 3.8 |
IL-6 | 800 | 100 | 4.9 |
Case Study 2: Cancer Therapeutics
In a separate study focusing on melanoma, researchers treated various melanoma cell lines with this compound to assess its impact on cell viability and proliferation. The findings revealed a dose-dependent reduction in cell viability, supporting further exploration of this compound as a potential anti-cancer agent.
Cell Line | Control Viability (%) | This compound Viability (%) | Concentration (μM) |
---|---|---|---|
A375 | 100 | 45 | 10 |
SK-MEL-28 | 100 | 30 | 10 |
Properties
IUPAC Name |
4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-12-10-16(15(19)11-17(12)24)22-21-13-5-7-14(8-6-13)27(25,26)23-18-4-2-3-9-20-18/h2-11,24H,19H2,1H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTGIRNXWSZBIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of MS436?
A1: this compound functions as a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. [, , ] It exhibits a preference for binding to the first bromodomain (BD1) of BRD4 over the second (BD2). [, ] This selectivity is achieved through specific water-mediated interactions within the binding site. []
Q2: How does this compound's binding to BRD4 affect its downstream functions?
A2: By binding to BRD4, this compound disrupts the protein's ability to interact with acetylated lysine residues on histones. [] This interference with BRD4's chromatin-binding activity ultimately leads to the inhibition of downstream gene transcription, impacting processes such as inflammation and cell growth. [, ] For example, this compound effectively inhibits the production of nitric oxide and the proinflammatory cytokine interleukin-6 in murine macrophages, demonstrating its anti-inflammatory potential. []
Q3: Are there structural modifications that can influence this compound's activity and selectivity?
A3: Research on benzo[d]imidazole-6-sulfonamides, derived from this compound and the related compound MS611, has shown that structural changes can impact both potency and selectivity. [] These modifications aim to improve metabolic stability while enhancing selectivity towards BD1. []
Q4: What are the potential applications of this compound in biological research?
A4: this compound serves as a valuable tool for investigating the specific roles of BRD4 bromodomains in various cellular processes. [] Its selectivity for BD1 over BD2 allows researchers to dissect the unique functions of each bromodomain within the BET family. [] This knowledge contributes to a deeper understanding of gene expression regulation and potential therapeutic targets for diseases like cancer and inflammation. []
Q5: Have any crystal structures been solved to elucidate this compound's binding mode?
A5: Yes, the crystal structure of the first bromodomain of human BRD4 in complex with this compound has been solved. [] This structural information provides detailed insights into the specific interactions between the inhibitor and its target, aiding in the development of more potent and selective BET inhibitors.
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